

# "N-benzyl-N-methylpiperidin-4-amine chemical structure and IUPAC name"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-benzyl-N-methylpiperidin-4-amine*

Cat. No.: B112983

[Get Quote](#)

## An In-depth Technical Guide to N-benzyl-N-methylpiperidin-4-amine

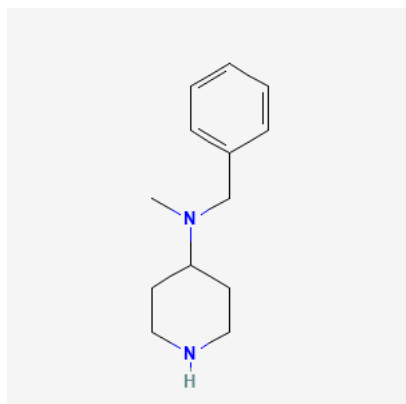
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for **N-benzyl-N-methylpiperidin-4-amine**. The information is curated for professionals in the fields of chemical research and drug development.

## Chemical Structure and IUPAC Nomenclature

**N-benzyl-N-methylpiperidin-4-amine** is a tertiary amine featuring a piperidine ring substituted at the 4-position with a benzylmethylamino group. The piperidine nitrogen is unsubstituted.

Chemical Structure:



IUPAC Name: **N-benzyl-N-methylpiperidin-4-amine**.<sup>[1]</sup>

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **N-benzyl-N-methylpiperidin-4-amine**.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>
Molecular Weight	204.31 g/mol
Canonical SMILES	CN(CC1=CC=CC=C1)C2CCNCC2
InChI	InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
InChIKey	JQSWRIGANADNJD-UHFFFAOYSA-N
CAS Number	76167-62-9

## Experimental Protocol: Plausible Synthesis Route

The following is a proposed two-step experimental protocol for the synthesis of **N-benzyl-N-methylpiperidin-4-amine**, based on established chemical transformations for analogous compounds.<sup>[2][3]</sup> This protocol starts with the reductive amination of 1-benzyl-4-piperidone, followed by N-methylation.

Step 1: Synthesis of N-benzylpiperidin-4-amine via Reductive Amination

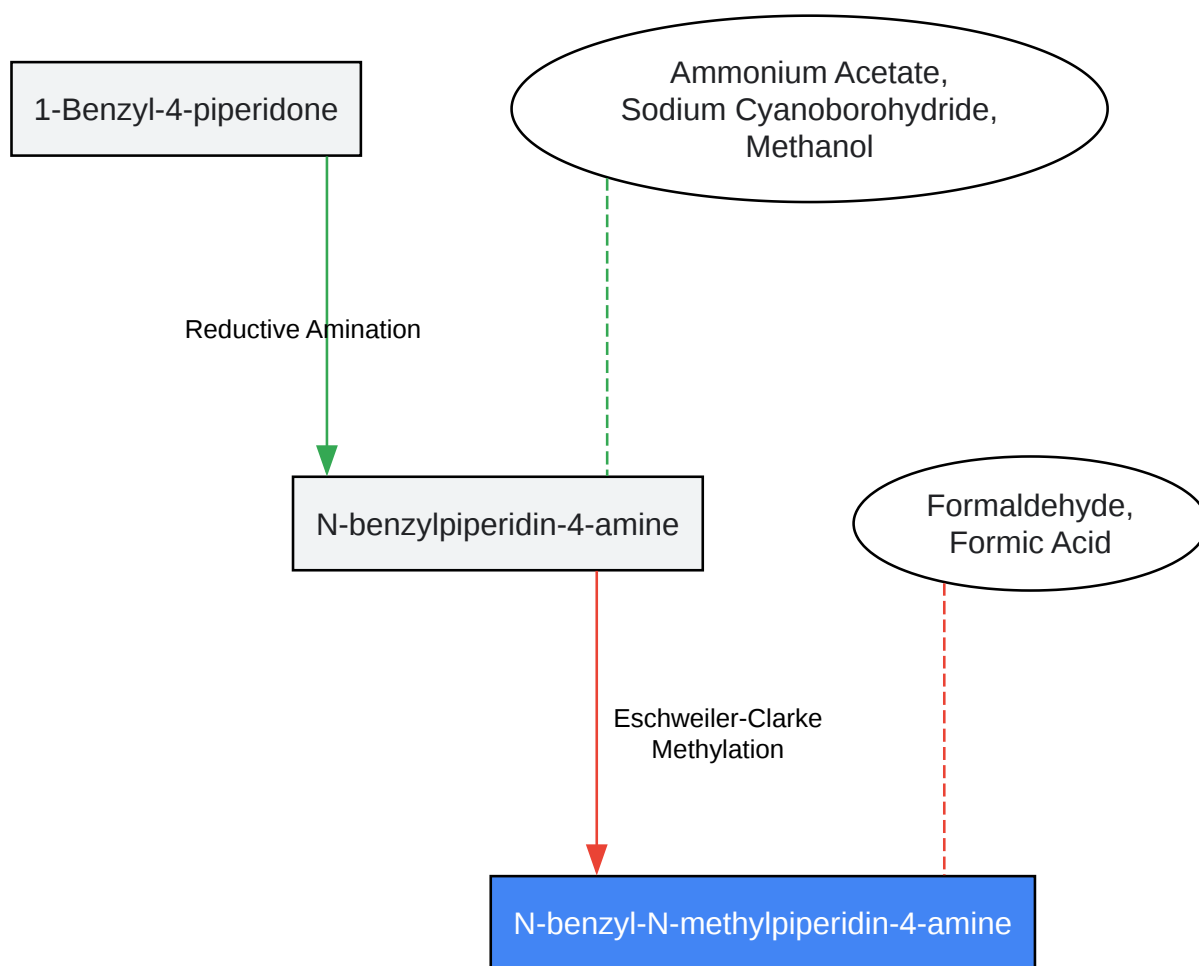
- **Reaction Setup:** To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
- **Addition of Reducing Agent:** Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a concentrated sodium hydroxide solution to a pH > 12.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylpiperidin-4-amine.

#### Step 2: N-methylation to yield **N-benzyl-N-methylpiperidin-4-amine**

- **Reaction Setup:** Dissolve the N-benzylpiperidin-4-amine (1 equivalent) from the previous step in formic acid (excess) and add aqueous formaldehyde (1.1 equivalents).
- **Reaction:** Heat the mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction by TLC.
- **Work-up:** Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
- **Extraction:** Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography to afford the final product, **N-benzyl-N-methylpiperidin-4-amine**.

## Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **N-benzyl-N-methylpiperidin-4-amine**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **N-benzyl-N-methylpiperidin-4-amine**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Benzyl-N-methylpiperidin-4-amine | C<sub>13</sub>H<sub>20</sub>N<sub>2</sub> | CID 1096081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. ["N-benzyl-N-methylpiperidin-4-amine chemical structure and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112983#n-benzyl-n-methylpiperidin-4-amine-chemical-structure-and-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)